molecular formula C16H22N4O2S B6997365 N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B6997365
M. Wt: 334.4 g/mol
InChI Key: OZZVDISFEDDLHH-LSDHHAIUSA-N
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Description

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound with a unique structure that includes a phenylpyrrolidine moiety and an imidazole sulfonamide group

Properties

IUPAC Name

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12(2)20-10-16(18-11-20)23(21,22)19-15-9-17-8-14(15)13-6-4-3-5-7-13/h3-7,10-12,14-15,17,19H,8-9H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZVDISFEDDLHH-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2CNCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N[C@@H]2CNC[C@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a diamine and a carbonyl compound.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and low temperatures.

    Substitution: Amines, thiols, organic solvents (e.g., dichloromethane), and mild heating.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It is used in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-1-propan-2-ylimidazole-4-sulfonamide
  • **N-[(3S,4R)-3-(4-Iodophenyl)tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide
  • **N-[(3S,4R)-3-(3,4-Dimethoxyphenyl)-1-methylpiperidin-4-yl]-4-nitrobenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.

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